

Application Notes and Protocols for Spray Drying Griseofulvin with Polymers

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Griseofulvin, an antifungal drug, is characterized by its low aqueous solubility, which limits its bioavailability.[1][2] A promising approach to enhance its dissolution rate and, consequently, its therapeutic efficacy is the formulation of amorphous solid dispersions (ASDs) via spray drying. [1][3][4] This technique involves dissolving the drug and a polymer carrier in a suitable solvent system and then rapidly removing the solvent by atomizing the solution into a hot gas stream. This rapid drying process kinetically traps the drug in a high-energy amorphous state, preventing its crystallization.[5]

The choice of polymer is critical as it influences the stability of the amorphous drug, the dissolution performance of the final product, and the overall processability.[6] Polymers can stabilize the amorphous form of griseofulvin by forming hydrogen bonds and increasing the glass transition temperature (Tg) of the solid dispersion.[1][3] This document provides detailed protocols and application notes for the spray drying of griseofulvin with various polymers, summarizing key experimental parameters and outcomes to guide researchers in developing robust and effective formulations.

Experimental Protocols Materials

Griseofulvin (GF): Micronized grade.[2]

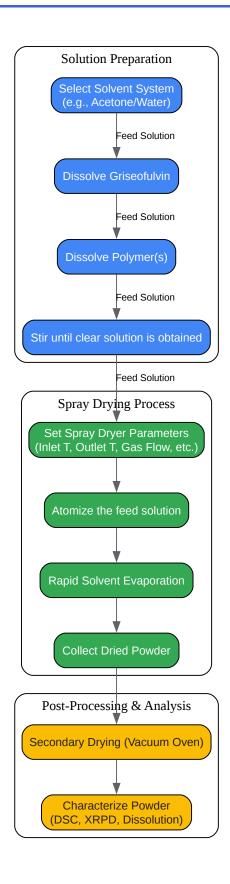


- · Polymers:
 - Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS)[1]
 - Poly[N-(2-hydroxypropyl)methacrylate] (PHPMA)[1]
 - Polyvinylpyrrolidone (PVP)[4]
 - Hydroxypropyl Cellulose (HPC)[2]
 - Soluplus® (Sol)[2]
- Solvents: Acetone, Methanol, Ethanol, Deionized Water.[1][2][4][7]
- Surfactants (Optional): Sodium Dodecyl Sulfate (SDS).[2][8]

General Spray Drying Procedure

The following is a generalized workflow for the spray drying of griseofulvin with a selected polymer. Specific parameters for different polymer systems are detailed in the subsequent sections.





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Caption: General workflow for preparing spray-dried solid dispersions of griseofulvin.



Protocol 1: Griseofulvin with HPMCAS and PHPMA (Ternary System)

This protocol is based on the work by Al-Obaidi et al. and aims to enhance the stability of amorphous griseofulvin through hydrogen bonding with two polymers.[1]

- Solution Preparation:
 - Dissolve 2.5 g of griseofulvin in 185 mL of acetone with magnetic stirring until fully dissolved (approx. 3 minutes).[1]
 - Add 85 mL of distilled water to the solution and stir for at least 3 minutes.[1]
 - Add 1.25 g of HPMCAS and stir for 30-45 minutes until a clear solution is obtained.
 - Add 1.25 g of PHPMA and continue stirring for another 30-45 minutes.
- Spray Drying:
 - Use a suitable spray dryer (e.g., Niro SD-Micro).[1]
 - Set the following parameters:
 - Inlet Temperature: 65°C[1]
 - Outlet Temperature: 45°C[1]
 - System Gas Flow: 25 kg/h (Nitrogen)[1]
 - Atomizer Gas Flow: 2.5 kg/h [1]
- Post-Processing:
 - Collect the spray-dried powder.
 - For further analysis, store the powder in a vacuum oven for 48 hours to remove residual solvent.[9]



Protocol 2: Griseofulvin with HPC or Soluplus® (with optional SDS)

This protocol, adapted from Rahman et al., explores the use of HPC and Soluplus® and the impact of a surfactant (SDS) on dissolution.[2][8]

- Solution Preparation:
 - Prepare a solvent mixture of 200 mL acetone and 40 mL deionized water.
 - Dissolve 2.5% w/v of griseofulvin and the desired amount of HPC or Soluplus® (to achieve drug:polymer mass ratios of 1:1, 1:3, or 1:5) in the solvent mixture with magnetic stirring.
 [2]
 - For formulations with surfactant, add 0.125% w/v SDS to the solution.[2]
 - Sonicate the final solution for 30 minutes before spray drying.[2]
- · Spray Drying:
 - The specific spray drying parameters (e.g., inlet/outlet temperature, feed rate) should be optimized for the specific equipment used to achieve a stable amorphous product. General guidance suggests using a gentle one-step process with drying gas temperatures between 50°C - 100°C.[6]
- Post-Processing:
 - Collect the spray-dried powder and store it in sealed containers at room temperature before characterization.[8]

Data Presentation

The following tables summarize quantitative data from various studies on spray-dried griseofulvin solid dispersions.

Table 1: Spray Drying Parameters and Polymer Systems



Drug	Polymer(s)	Drug:Pol ymer Ratio(s)	Solvent System	Inlet Temp. (°C)	Outlet Temp. (°C)	Referenc e
Griseofulvi n	HPMCAS, PHPMA	50:25:25	Acetone/W ater	65	45	[1]
Griseofulvi n	HPC, Soluplus®	1:1, 1:3, 1:5	Acetone/W ater	Not specified	Not specified	[2]
Griseofulvi n	PVP, PHPMA	50:25:25	Acetone/W ater or Acetone/M ethanol	Not specified	Not specified	[4]
Griseofulvi n	Lactose	Not specified	Water/Etha nol or Water/Acet one	Not specified	Not specified	[7]

Table 2: Physicochemical Properties of Griseofulvin Solid Dispersions



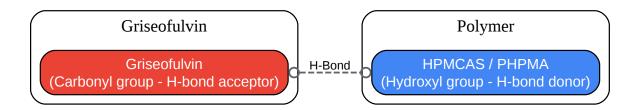
Polymer System	Tg of Solid Dispersion (°C)	Stability of Amorphous Form	Dissolution Enhanceme nt	Key Findings	Reference
GF/HPMCAS	81-82	Remained amorphous for >19 months at 85% RH	~90% dissolved in 15 min	Hydrogen bonding between GF and HPMCAS is crucial for stability.	[1]
GF/HPMCAS /PHPMA	Increased compared to binary	Enhanced stability due to stronger interactions	Minor impact on dissolution compared to binary	The third polymer (PHPMA) further stabilized the amorphous form.	[1][3]
GF/HPC	Crystalline GF observed at lower polymer loading	Lower stability, extensive GF recrystallizati on	Limited supersaturati on (max. 50%)	GF-HPC showed poorer miscibility and interactions.	[2][8]
GF/Soluplus ®	Amorphous GF formed	Good stability	Limited supersaturati on due to poor wettability	GF-Sol had better miscibility and stronger interactions.	[2][8]



GF/Soluplus ®/SDS	Not specified	SDS did not interfere with Soluplus's ability to inhibit recrystallizati on	Dramatic increase in supersaturati on (max. 570%)	SDS improved wettability, significantly enhancing dissolution.	[2][8]
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Visualization of Molecular Interactions

The stability of amorphous griseofulvin in solid dispersions is often attributed to specific molecular interactions, primarily hydrogen bonding, with the polymer matrix.



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Caption: Hydrogen bonding between Griseofulvin and polymers like HPMCAS.

Characterization of Spray-Dried Powders

A thorough characterization of the resulting powder is essential to confirm the formation of an amorphous solid dispersion and to evaluate its performance.

Solid-State Characterization

- X-Ray Powder Diffraction (XRPD): Used to determine the crystallinity of griseofulvin in the spray-dried powder. An amorphous solid dispersion will show a characteristic "halo" pattern, while a crystalline material will exhibit sharp peaks.[2]
- Differential Scanning Calorimetry (DSC): This technique is used to measure the glass transition temperature (Tg) of the solid dispersion. A single Tg for the drug-polymer mixture



indicates good miscibility.[1][2] DSC can also be used to detect melting endotherms, which would indicate the presence of crystalline drug.[2]

 Fourier Transform Infrared (FTIR) Spectroscopy: FTIR can be used to investigate molecular interactions, such as hydrogen bonding, between the drug and the polymer. Shifts in the characteristic peaks (e.g., the carbonyl group of griseofulvin) can indicate the formation of these bonds.[1]

Performance Evaluation

- Dissolution Testing: The dissolution rate of griseofulvin from the solid dispersion is a critical performance attribute. Testing should be conducted in a relevant medium, and the concentration of dissolved griseofulvin is typically measured by UV-spectroscopy.[2] A significant increase in the dissolution rate compared to the pure crystalline drug is expected.
 [1]
- Stability Studies: The physical stability of the amorphous solid dispersion should be assessed under accelerated storage conditions (e.g., 40°C/75% RH).[9] The material is periodically analyzed by XRPD and DSC to check for any signs of recrystallization.[1][9]

Conclusion

Spray drying is a highly effective method for producing amorphous solid dispersions of griseofulvin with enhanced dissolution properties. The selection of an appropriate polymer is paramount, with polymers capable of forming hydrogen bonds with griseofulvin, such as HPMCAS, demonstrating excellent stabilization of the amorphous form. The addition of a third component, like PHPMA for enhanced stability or a surfactant like SDS for improved wettability, can further optimize the formulation. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals to design and evaluate spray-dried griseofulvin formulations.

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